1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that belongs to the class of pyrazolesulfonyl chlorides. These compounds are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of the corresponding pyrazole derivative. One common method is the direct sulfonation of the aromatic ring by chlorosulfonic acid (ClSO₃H). The reaction is carried out at temperatures ranging from -20 to 0°C in chloroform (CHCl₃). The process involves the addition of ClSO₃H to the pyrazole derivative, followed by heating to 140-160°C for 12 hours .
Industrial Production Methods
In industrial settings, the production of pyrazolesulfonyl chlorides can be scaled up by optimizing reaction conditions to achieve high yields. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The compound’s effects are mediated through its ability to modify proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a phenyl group instead of a cyclopentyl group.
1-Cyanoacetyl-3,5-dimethylpyrazole: Contains a cyanoacetyl group instead of a sulfonyl chloride group.
Uniqueness
1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C10H15ClN2O2S |
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Molecular Weight |
262.76 g/mol |
IUPAC Name |
1-cyclopentyl-3,5-dimethylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClN2O2S/c1-7-10(16(11,14)15)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6H2,1-2H3 |
InChI Key |
RIYPKFDUNCOABS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCCC2)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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